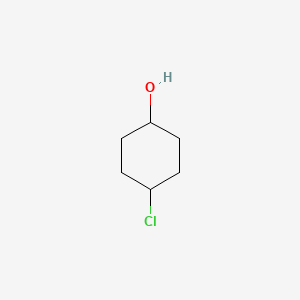

4-Chlorocyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chlorocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPIAXWCSPHTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184555, DTXSID901031186 | |

| Record name | 4-Chlorocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Chloro-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29538-77-0, 30485-71-3 | |

| Record name | Cyclohexanol, 4-chloro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029538770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030485713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Chloro-cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-4-hydroxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of 4-Chlorocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-chlorocyclohexanol, a versatile bifunctional molecule utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1] The document details established methodologies, reaction mechanisms, and experimental protocols, supplemented with quantitative data and visual representations to facilitate understanding and replication.

Synthetic Strategies

The preparation of this compound can be broadly categorized into two main approaches: the chlorination of cyclohexanol derivatives and the reduction of 4-chlorophenol. A third, less direct but plausible route, involves the hydrochlorination of cyclohexene-derived intermediates.

Chlorination of Cyclohexanol Derivatives

A common and effective method for synthesizing this compound involves the direct substitution of a hydroxyl group in a cyclohexanol precursor with a chlorine atom. Reagents such as thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) are frequently employed for this transformation.[1]

Reaction with Thionyl Chloride: The treatment of a cyclohexanol derivative with thionyl chloride is a widely adopted method for producing the corresponding chlorocyclohexane.[1]

Reaction with Phosphorus Trichloride: Phosphorus trichloride serves as another efficient reagent for the chlorination of alcohols, including cyclohexanol derivatives.[1]

Catalytic Hydrogenation of 4-Chlorophenol

An industrially significant and alternative pathway to this compound is the catalytic hydrogenation of 4-chlorophenol. This method involves the reduction of the aromatic ring while preserving the chlorine substituent. Palladium (Pd) is a highly effective and commonly used catalyst for such hydrogenation reactions.[1]

Synthesis from Cyclohexene via Epoxidation and Hydrochlorination

While direct synthesis from cyclohexene is not extensively documented for the 4-chloro isomer, a plausible multi-step approach involves the epoxidation of a suitable cyclohexene derivative followed by regioselective ring-opening with a chlorine source. The epoxidation of cyclohexene to cyclohexene oxide is a well-established reaction, often utilizing peroxyacids.[2][3] Subsequent acid-catalyzed ring-opening of the epoxide with hydrochloric acid can yield a chlorohydrin. A patent describes the ring-opening of cyclohexene oxide with a hydrogen chloride solution to produce 2-chlorocyclohexanol.[4] Achieving the 4-chloro isomer would necessitate a starting material with appropriate directing groups or a different regio-controlled ring-opening strategy.

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic methods.

General Chlorination of a Cyclohexanol Derivative using Thionyl Chloride

This protocol is a generalized procedure based on the common reactivity of alcohols with thionyl chloride.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add the cyclohexanol derivative.

-

Slowly add thionyl chloride (SOCl₂) to the flask, typically in a 1:1 to 1.2:1 molar ratio relative to the alcohol. The reaction is often performed in an inert solvent like dichloromethane or chloroform, or neat.

-

The reaction mixture is then heated to reflux and maintained at that temperature for a period determined by monitoring the reaction progress (e.g., by TLC or GC).

-

After completion, the excess thionyl chloride and solvent are removed by distillation.

-

The crude product is then purified, commonly by fractional distillation under reduced pressure or by column chromatography.

Preparation of trans-4-Chlorocyclohexanol

A specific method for the preparation of the trans isomer has been reported, highlighting the stereochemical considerations in these syntheses.[5] While the full detailed protocol from this specific source is not provided, it indicates that specific reaction conditions can favor the formation of a particular stereoisomer.

Epoxidation of Cyclohexene

This is the initial step in a potential route from cyclohexene.

Procedure using a Peroxyacid:

-

Dissolve cyclohexene in a suitable solvent such as dichloromethane in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of a peroxyacid, for example, meta-chloroperoxybenzoic acid (m-CPBA), to the cyclohexene solution while stirring.

-

The reaction is typically stirred for several hours at room temperature until completion.

-

The reaction mixture is then washed with a solution of sodium bisulfite to quench the excess peroxyacid, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield cyclohexene oxide.[2]

Ring-opening of Cyclohexene Oxide to 2-Chlorocyclohexanol

This procedure illustrates the hydrochlorination of an epoxide.

Procedure:

-

To a solution of cyclohexene oxide in a suitable solvent, add a hydrogen chloride solution (e.g., concentrated hydrochloric acid).

-

The reaction is stirred at a controlled temperature (e.g., 10-60°C) for a specified time (e.g., 1-4 hours).[4]

-

After the reaction is complete, the mixture is worked up by separating the organic layer, washing it with water and brine, and then drying it.

-

The final product, 2-chlorocyclohexanol, is purified by distillation.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO | [1][6] |

| Molecular Weight | 134.604 g/mol | [1][6] |

| Purity (typical) | 95% | [1] |

| Boiling Point | 378-380 K (reduced pressure) | [6] |

| CAS Number | 30485-71-3 | [6] |

Table 2: Reaction Parameters for the Synthesis of 2-Chlorocyclohexanol from Cyclohexene Oxide

| Parameter | Value | Reference |

| Molar ratio of cyclohexene oxide to HCl | 1 : 1-2 | [4] |

| Reaction Temperature | 10-60 °C | [4] |

| Reaction Time | 1-4 hours | [4] |

| Product Purity | >99% (after purification) | [4] |

| Yield | >90% | [4] |

Visualizations

The following diagrams illustrate the key reaction pathways and logical relationships in the synthesis of this compound.

Caption: Major synthetic routes to this compound.

Caption: Experimental workflow for the epoxidation of cyclohexene.

Conclusion

The synthesis of this compound is achievable through several well-established chemical transformations. The choice of synthetic route will depend on factors such as the availability of starting materials, desired stereochemistry, and scalability. The chlorination of cyclohexanol derivatives offers a direct approach, while the catalytic hydrogenation of 4-chlorophenol provides an alternative for large-scale production. The multi-step synthesis from cyclohexene derivatives, although less direct for the 4-chloro isomer, highlights the versatility of epoxide intermediates in organic synthesis. This guide provides the foundational knowledge and procedural details necessary for the successful preparation of this compound in a research and development setting.

References

- 1. This compound | 29538-77-0 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cyclohexene oxide - Wikipedia [en.wikipedia.org]

- 4. CN107540531B - Method for preparing o-chlorocyclohexanone by using cyclohexanone byproduct light oil - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound [webbook.nist.gov]

4-Chlorocyclohexanol: A Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction

4-Chlorocyclohexanol is a halogenated cyclic alcohol that serves as a versatile intermediate and building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a chloro group on a cyclohexane scaffold, makes it a valuable precursor for the synthesis of a diverse range of chemical entities. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, key synthetic protocols, and its potential applications in the field of medicinal chemistry and drug development.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that this compound exists as two stereoisomers, cis and trans, which have distinct physical properties and CAS numbers.

Table 1: General and Stereoisomer-Specific Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₁ClO |

| Molecular Weight | 134.60 g/mol [1] |

| Appearance | White to off-white solid |

| IUPAC Name | 4-chlorocyclohexan-1-ol[1] |

| CAS Number (mixture) | 30485-71-3[2] |

| CAS Number (trans-isomer) | 29538-77-0 |

| CAS Number (cis-isomer) | 931-99-7 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 218.3 °C at 760 mmHg |

| Melting Point | 74-78 °C |

| Density | 1.12 g/cm³ |

| Flash Point | 85.8 °C |

| Vapor Pressure | 0.027 mmHg at 25°C |

| LogP | 1.52870 |

| Refractive Index | 1.4930 at 17°C |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

Experimental Protocols

Detailed methodologies for the synthesis of trans-4-Chlorocyclohexanol and its subsequent oxidation to 4-chlorocyclohexanone are provided below. These protocols are foundational for the utilization of this chemical in further synthetic applications.

Synthesis of trans-4-Chlorocyclohexanol from Cyclohexene Oxide

This procedure outlines the ring-opening of cyclohexene oxide with hydrochloric acid to stereoselectively yield trans-4-Chlorocyclohexanol.

Materials:

-

Cyclohexene oxide

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add cyclohexene oxide dissolved in diethyl ether.

-

Slowly add an equimolar amount of concentrated hydrochloric acid dropwise to the stirred solution. The temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude trans-4-Chlorocyclohexanol.

-

The crude product can be purified by recrystallization or column chromatography.

Oxidation of this compound to 4-Chlorocyclohexanone

This protocol describes the oxidation of the secondary alcohol in this compound to a ketone using a common oxidizing agent, sodium hypochlorite, in the presence of acetic acid.

Materials:

-

This compound

-

Glacial acetic acid

-

Sodium hypochlorite solution (household bleach, ~5.25%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cooled in an ice bath.

-

In a separate beaker, mix the sodium hypochlorite solution with glacial acetic acid.

-

Slowly add the sodium hypochlorite/acetic acid mixture to the stirred solution of this compound via the addition funnel, maintaining the reaction temperature below 20 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench any excess oxidizing agent by adding saturated sodium thiosulfate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 4-chlorocyclohexanone.

-

The product can be purified by distillation under reduced pressure or column chromatography.

Applications in Drug Discovery and Development

While direct incorporation of this compound into a marketed drug is not prominently documented, its utility in medicinal chemistry is significant as a versatile starting material and scaffold. The presence of two modifiable functional groups allows for the generation of diverse molecular architectures for screening and lead optimization.

Role as a Versatile Chemical Scaffold

The chloro and hydroxyl groups of this compound can be independently or sequentially modified to introduce a variety of other functionalities. This allows for the creation of libraries of compounds with diverse physicochemical properties, which is a key strategy in early-stage drug discovery. For instance, the hydroxyl group can be a site for esterification, etherification, or oxidation, while the chloro group can be displaced by various nucleophiles.

Bioisosteric Replacement

In medicinal chemistry, the concept of bioisosteric replacement is a powerful tool for fine-tuning the properties of a drug candidate. The chloro group in this compound can be considered a bioisostere of a hydroxyl group or other small polar groups. By strategically replacing a hydroxyl group with a chloro group, or vice-versa, medicinal chemists can modulate a molecule's polarity, lipophilicity, metabolic stability, and hydrogen bonding capacity, all of which can have a profound impact on its pharmacokinetic and pharmacodynamic profile.

Precursor to Bioactive Molecules

The cyclohexanol ring is a common structural motif in many biologically active compounds and approved drugs. For example, the analgesic tramadol and the antidepressant venlafaxine both contain a substituted cyclohexanol ring. Although the reported industrial syntheses of these drugs typically start from cyclohexanone, the chemical space accessible from this compound provides a platform for the synthesis of novel analogs of such drugs. The introduction of a chloro substituent can alter the molecule's interaction with its biological target or affect its metabolic pathway, potentially leading to improved therapeutic properties.

Conclusion

This compound is a readily accessible and highly functionalized chemical compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined stereoisomers and the reactivity of its hydroxyl and chloro groups make it an attractive starting material for the synthesis of complex molecules. For researchers and professionals in drug development, this compound represents a valuable tool for the generation of novel chemical entities and for the optimization of lead compounds through strategies such as bioisosteric replacement. The experimental protocols and conceptual workflows provided in this guide aim to facilitate its effective utilization in the pursuit of new therapeutic agents.

References

Spectroscopic Profile of 4-Chlorocyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorocyclohexanol, a key intermediate in various chemical syntheses. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while experimental IR and MS data are readily available, specific, high-resolution experimental NMR data with complete assignments for this compound is not widely published. The NMR data presented below is a combination of predicted values based on analysis of similar structures and general knowledge of NMR spectroscopy. Researchers should consider this limitation and are encouraged to acquire experimental NMR data for their specific samples for definitive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.2 | Multiplet | 1H | H-1 (CH-OH) |

| ~3.6 - 4.0 | Multiplet | 1H | H-4 (CH-Cl) |

| ~1.8 - 2.2 | Multiplet | 4H | H-2, H-6 (axial & equatorial) |

| ~1.4 - 1.8 | Multiplet | 4H | H-3, H-5 (axial & equatorial) |

| Variable | Singlet (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~68 - 72 | C-1 (CH-OH) |

| ~58 - 62 | C-4 (CH-Cl) |

| ~33 - 37 | C-2, C-6 |

| ~30 - 34 | C-3, C-5 |

Note: Predicted chemical shifts are based on the analysis of cyclohexanol and other chlorinated cyclohexane derivatives. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol functional group, and C-H stretching bands for the cyclohexane ring. The C-Cl stretching frequency is also a key diagnostic peak.

Table 3: Key IR Absorption Bands for this compound [1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Strong, Broad | O-H Stretch |

| ~2850 - 2950 | Strong | C-H Stretch (sp³ C-H) |

| ~1050 - 1100 | Medium | C-O Stretch |

| ~650 - 800 | Medium to Weak | C-Cl Stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and fragment ions containing chlorine, with a ratio of approximately 3:1 for the M+ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 4: Key Mass Spectrometry Data for this compound [2][3][4]

| m/z | Relative Intensity (%) | Assignment |

| 134/136 | Varies | [M]⁺ (Molecular Ion) |

| 98 | Varies | [M - HCl]⁺ |

| 57 | Base Peak | [C₄H₉]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data quality. While specific protocols for this compound are not extensively detailed in the public domain, the following are general methodologies that can be adapted.

NMR Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra of a cyclohexanol derivative is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the hydroxyl proton.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy:

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). A sufficient number of scans should be co-added to obtain a high-quality spectrum.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Alternatively, a spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).[2]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject a small volume of the solution into the GC system. The compound will be separated from any impurities based on its boiling point and interaction with the GC column stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound, highlighting the information obtained from each technique.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Cis and Trans Isomers of 4-Chlorocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characteristics, and conformational analysis of the cis and trans isomers of 4-chlorocyclohexanol. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where understanding the nuanced differences between stereoisomers is critical for molecular design and function.

Chemical Structure and Isomerism

This compound exists as two distinct stereoisomers: cis-4-chlorocyclohexanol and trans-4-chlorocyclohexanol. The isomerism arises from the relative spatial orientation of the hydroxyl (-OH) and chloro (-Cl) substituents on the cyclohexane ring.

-

In the cis isomer , both the hydroxyl and chloro groups are on the same side of the cyclohexane ring (both axial or both equatorial in a given chair conformation).

-

In the trans isomer , the hydroxyl and chloro groups are on opposite sides of the ring (one axial and one equatorial in a given chair conformation).

The stereochemistry of these isomers significantly influences their physical properties, reactivity, and biological activity.

Physical and Chemical Properties

| Property | cis-4-Chlorocyclohexanol | trans-4-Chlorocyclohexanol |

| Molecular Formula | C₆H₁₁ClO | C₆H₁₁ClO |

| Molecular Weight | 134.60 g/mol [1] | 134.60 g/mol [1] |

| CAS Number | 19556-68-4 | 29538-77-0[1] |

| Melting Point | Data not available | 83 °C |

| Boiling Point | Data not available | Data for a mixture of isomers: 105-107 °C at 0.029 bar[2] |

Conformational Analysis

The conformational preference of the substituents in substituted cyclohexanes is a key determinant of their stability and reactivity. The large steric bulk of a chlorine atom and a hydroxyl group influences the equilibrium between the two possible chair conformations for each isomer.

For trans-4-chlorocyclohexanol, the diequatorial conformation is expected to be significantly more stable than the diaxial conformation due to the minimization of 1,3-diaxial interactions. In the diequatorial conformer, both the large chloro and hydroxyl groups occupy the more spacious equatorial positions.

For cis-4-chlorocyclohexanol, one substituent must be axial while the other is equatorial. The equilibrium will favor the conformation where the larger of the two groups (chloro) occupies the equatorial position to minimize steric strain.

The conformational equilibrium can be visualized as follows:

Conformational Equilibria of cis and trans-4-Chlorocyclohexanol.

Spectroscopic Data

Detailed, assigned NMR spectra for the pure isomers are not widely published. However, based on the principles of NMR spectroscopy and data from analogous compounds, the following characteristic signals can be anticipated. The NIST WebBook provides mass and IR spectra for a compound listed as "this compound" and more specifically for "Cyclohexanol, 4-chloro-, trans-", suggesting the available data likely pertains to the trans isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

The protons attached to the carbons bearing the -OH and -Cl groups (C1 and C4) are expected to be the most deshielded.

-

In the trans isomer (diequatorial), the axial protons on C1 and C4 would likely appear as a triplet of triplets with large axial-axial and smaller axial-equatorial coupling constants.

-

In the cis isomer, the signals for the protons on C1 and C4 would have different multiplicities and coupling constants depending on their axial or equatorial positions in the predominant chair conformation. The axial proton would exhibit large axial-axial couplings, while the equatorial proton would show smaller equatorial-axial and equatorial-equatorial couplings.

¹³C NMR:

-

The carbons C1 and C4, being attached to electronegative atoms, will be the most downfield signals.

-

The chemical shifts of the other carbons in the ring will be influenced by the stereochemistry of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the cyclohexane ring just below 3000 cm⁻¹.

-

A C-O stretching band between 1050 and 1150 cm⁻¹.

-

A C-Cl stretching band in the fingerprint region, typically between 600 and 800 cm⁻¹.

The precise position and shape of the O-H and C-O bands may differ slightly between the cis and trans isomers due to differences in intramolecular hydrogen bonding possibilities in their predominant conformations.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a chlorine atom. Common fragmentation patterns would include the loss of water (M-18), loss of HCl (M-36), and cleavage of the cyclohexane ring.

Experimental Protocols

Synthesis

A common route to a mixture of cis and trans-4-chlorocyclohexanol is the reduction of 4-chlorocyclohexanone. The stereoselectivity of this reduction is dependent on the reducing agent used.

-

Reduction with Sodium Borohydride (NaBH₄): This is a common method for reducing ketones to alcohols. The hydride attack can occur from either the axial or equatorial face of the carbonyl group, leading to a mixture of the cis and trans isomers. The ratio of the isomers will depend on the steric hindrance around the carbonyl group.

-

Stereoselective Reductions: More sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to favor the formation of the thermodynamically less stable isomer via equatorial attack of the hydride.

A literature reference exists for "The Preparation of trans-4-Chlorocyclohexanol," which would be a primary source for a specific protocol for this isomer.

The following workflow illustrates a general approach to the synthesis and separation of the isomers.

General Synthetic and Separation Workflow.

Separation of Isomers

The separation of the cis and trans isomers, once a mixture is obtained, would typically be achieved using chromatographic techniques.

-

Column Chromatography: Due to the expected difference in polarity between the cis and trans isomers, silica gel column chromatography is a viable separation method. The more polar isomer will generally have a lower Rf value and elute more slowly from the column.

-

Gas Chromatography (GC): For analytical and small-scale preparative separations, gas chromatography can be effective, as the two isomers will likely have different retention times.

Reactivity and Biological Significance

The differential reactivity of the cis and trans isomers is a direct consequence of their conformational differences. For instance, treatment of the isomers with a base can lead to different products. The trans isomer, with its diaxial conformation being accessible (though less stable), can undergo an intramolecular Williamson ether synthesis to form a bicyclic ether. The cis isomer, which cannot readily achieve a conformation with both the hydroxyl and chloro groups in anti-periplanar axial positions, is less likely to undergo this reaction.

While this compound itself is not known to be a key player in specific signaling pathways, it serves as a valuable building block in the synthesis of more complex, biologically active molecules. The rigid conformational constraints and the presence of two reactive functional groups make it an attractive scaffold for the design of novel therapeutic agents. The distinct stereochemistry of the cis and trans isomers can be exploited to synthesize molecules with specific three-dimensional shapes, which is crucial for their interaction with biological targets such as enzymes and receptors.

Conclusion

The cis and trans isomers of this compound represent a classic example of how stereochemistry dictates the physical, chemical, and potentially biological properties of a molecule. While there are gaps in the publicly available experimental data, particularly for the cis isomer and detailed NMR assignments for both, this guide provides a solid foundation for researchers working with these compounds. Further investigation into the synthesis, separation, and detailed spectroscopic characterization of these isomers is warranted to fully unlock their potential as versatile intermediates in organic and medicinal chemistry.

References

Physical and chemical characteristics of 4-Chlorocyclohexanol

An In-depth Technical Guide to 4-Chlorocyclohexanol This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development. It covers key data, experimental protocols, and the distinct reactivity of its stereoisomers.

General and Physical Characteristics

This compound is a halogenated cyclohexanol derivative with the chemical formula C₆H₁₁ClO.[1][2] Its structure consists of a cyclohexane ring substituted with one hydroxyl (-OH) group and one chlorine (-Cl) atom at positions 1 and 4, respectively. The presence of two substituents on the cyclohexane ring gives rise to cis and trans stereoisomers, which exhibit notably different chemical behaviors.

Quantitative physical and chemical properties for this compound are summarized in the table below. Note that some values are calculated based on computational models due to limited experimental data in publicly available literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO | PubChem[1] |

| Molecular Weight | 134.60 g/mol | PubChem[1] |

| CAS Number | 30485-71-3 (unspecified stereoisomer) | NIST[2] |

| trans Isomer CAS | 29538-77-0 | PubChem[1] |

| Boiling Point | 378-380 K (105-107 °C) at 0.029 bar | NIST[2] |

| Calculated Normal Boiling Point | 481.17 K (208.02 °C) | Cheméo[3] |

| Calculated Melting Point | 251.26 K (-21.89 °C) | Cheméo[3] |

| Calculated LogP (Octanol/Water) | 1.5 | PubChem[1] |

| Calculated Water Solubility (log₁₀WS) | -1.87 mol/L | Cheméo[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

Spectral Information

Spectroscopic data is crucial for the structural elucidation and identification of this compound. Mass spectrometry (MS) and infrared (IR) spectroscopy data are available for this compound.

-

Mass Spectrometry (MS): Electron ionization mass spectra are available through the National Institute of Standards and Technology (NIST) database.[4] This technique provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups. For this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ range, and the C-Cl stretch is expected in the fingerprint region (typically 600-800 cm⁻¹).

Chemical Reactivity and Stereochemistry

The chemical reactivity of this compound is profoundly influenced by its stereochemistry. The cis and trans isomers yield different products under identical reaction conditions due to the spatial arrangement of the hydroxyl and chloro substituents.

Reactivity of cis-4-Chlorocyclohexanol

When treated with a base such as sodium hydroxide in ethanol, cis-4-chlorocyclohexanol primarily undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction.[5][6] The hydroxide ion acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom from the side opposite to the leaving group (backside attack). This results in an inversion of stereochemistry at that carbon center, yielding trans-1,4-cyclohexanediol as the major product.[5]

Reactivity of trans-4-Chlorocyclohexanol

In contrast, trans-4-chlorocyclohexanol reacts under the same conditions to produce a mixture of 3-cyclohexenol (an elimination product) and a bicyclic ether.[5][6] The formation of the bicyclic ether is a result of an intramolecular Sₙ2 reaction. For this to occur, the molecule must adopt a conformation where both the chloro group and the deprotonated hydroxyl group (alkoxide) are in axial positions. This diaxial arrangement allows the alkoxide to perform a backside attack on the carbon bearing the chlorine atom, leading to ring closure.[7] The cis isomer cannot achieve this necessary diaxial orientation, which is why it does not form the bicyclic ether.[7]

Experimental Protocols

Synthesis of this compound via Chlorination

A common method for synthesizing chlorocyclohexanes is the reaction of the corresponding alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride. The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture.

General Protocol:

-

Setup: A reaction flask equipped with a reflux condenser and a dropping funnel is set up in a fume hood. The apparatus should be protected from atmospheric moisture using a drying tube.

-

Reagents: Cyclohexane-1,4-diol is dissolved in a suitable inert solvent (e.g., dichloromethane).

-

Reaction: Thionyl chloride is added dropwise to the cooled solution of the diol. The reaction is typically exothermic.

-

Reflux: After the addition is complete, the reaction mixture is gently heated to reflux for a specified period to ensure the reaction goes to completion.

-

Workup: The reaction mixture is cooled, and excess thionyl chloride is quenched, often by carefully pouring the mixture over ice.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent.

-

Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography to yield this compound.

Safety and Handling

This compound is associated with several GHS hazard classifications.[1] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

Recommended Handling Practices:

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

-

Store in a tightly closed container in a cool, dry place away from heat and open flames.[9]

-

Standard first-aid measures should be in place for inhalation, skin contact, and eye contact.[9]

This guide provides a foundational understanding of this compound, highlighting its key properties and the critical role of stereochemistry in its chemical behavior. This information is valuable for its application in synthetic chemistry and as a building block in drug discovery and development.

References

- 1. This compound | C6H11ClO | CID 34609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 30485-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Cyclohexanol, 4-chloro-, trans- [webbook.nist.gov]

- 5. When cis-4-chlorocyclohexanol is treated with sodium hydroxide in ethanol.. [askfilo.com]

- 6. chegg.com [chegg.com]

- 7. When cis-4-chlorocyclohexanol is treated with sodium hydroxide in ethanol.. [askfilo.com]

- 8. fishersci.com [fishersci.com]

- 9. Safety Guideline [chemtrack.org]

Solubility of 4-Chlorocyclohexanol in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorocyclohexanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on established experimental protocols for determining solubility and provides a predictive assessment of this compound's solubility based on its chemical structure.

Predicted Solubility of this compound

The solubility of a compound is largely dictated by the principle of "like dissolves like". This compound possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a relatively nonpolar chlorocyclohexane ring. This amphiphilic nature suggests that its solubility will be intermediate and highly dependent on the polarity of the solvent.

The following table summarizes the predicted qualitative solubility of this compound in various solvent classes. This is a theoretical assessment based on chemical principles.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Soluble to Sparingly Soluble | The hydroxyl group can form hydrogen bonds with protic solvents. However, the nonpolar cyclohexane ring may limit high solubility, especially in water. |

| Polar Aprotic | Acetone, DMSO, THF | Soluble | The polar nature of these solvents can interact with the hydroxyl group, while the organic character can solvate the chlorocyclohexane ring. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents will not effectively solvate the polar hydroxyl group, leading to poor solubility. |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Likely similar to water | This compound does not have a basic functional group that would be protonated by a dilute acid to form a more soluble salt.[1][2][3] |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH) | Likely similar to water | The hydroxyl group on a cyclohexanol ring is not acidic enough to be deprotonated by a dilute base to form a more soluble salt.[1][2][3] |

Experimental Protocols for Solubility Determination

Precise determination of solubility requires experimental validation. The following are standard qualitative and quantitative methods for assessing the solubility of an organic compound like this compound.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents and can offer insights into its functional groups.[1][2][3][4]

Materials:

-

This compound

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer (optional)

-

Solvents:

-

Deionized Water

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄) - Use with extreme caution

-

Organic solvents of interest (e.g., ethanol, acetone, hexane)

-

Procedure:

-

Add approximately 25 mg of this compound to a clean, dry test tube.

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.[1]

-

After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[4]

-

Observe the mixture. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.[4]

-

If the compound dissolves in water, the pH of the solution can be tested with litmus paper to indicate the presence of acidic or basic functional groups.[1][2][3]

-

For water-insoluble compounds, sequential testing in 5% NaOH, 5% NaHCO₃, and 5% HCl can indicate the presence of acidic or basic functionalities.[1][2][3]

-

Solubility in cold, concentrated sulfuric acid can suggest the presence of functional groups that can be protonated, such as alcohols, alkenes, aldehydes, and ketones.[3]

Quantitative Solubility Determination (Shake-Flask Method)

This is a traditional and widely used method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest

-

Scintillation vials or flasks with tight-fitting caps

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or appropriate material)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that a saturated solution is formed and some solid remains undissolved.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it in a constant temperature shaker bath. The temperature should be controlled and recorded.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days. A common practice is to agitate for 24 to 72 hours.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a known volume of an appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC).

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound at that temperature.

Logical Workflow for Solubility Testing

The following diagram illustrates the decision-making process for the qualitative solubility testing of an unknown organic compound like this compound.

Caption: Logical workflow for qualitative solubility analysis.

References

Commercial Availability and Technical Profile of 4-Chlorocyclohexanol for Research and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocyclohexanol is a valuable bifunctional molecule employed as a key intermediate in organic synthesis and drug discovery. Its cyclohexane scaffold, substituted with both a hydroxyl and a chloro group, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its common reactions, tailored for professionals in the research and development sectors.

Commercial Suppliers and Physical Properties

This compound is readily available from a range of commercial chemical suppliers. It is typically sold as a mixture of cis and trans isomers. The following tables summarize the key quantitative data for this compound.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 30485-71-3, 29538-77-0 | [1][2] |

| Molecular Formula | C₆H₁₁ClO | [1][2] |

| Molecular Weight | 134.61 g/mol | [1] |

| Appearance | Clear liquid (cis/trans mixture) | [1] |

| Density (d20) | 1.13 g/cm³ | [1] |

| Boiling Point | 91-96 °C at 6 mmHg | [1] |

Table 2: Commercial Supplier Information

| Supplier | Purity | Available Quantities |

| P212121 Store | Not Specified | 5g |

| LookChem (Matrix Scientific) | Not Specified | 25g |

| LookChem (Crysdot) | 95+% | 1g |

| LookChem (American Custom Chemicals) | 95.00% | 5g, 25g |

| LookChem (Chemenu) | 95% | 1g |

| Manchester Organics | Not Specified | 100g |

| Benchchem | Typically 95% | Not Specified |

| Molport | 95% | Inquire for quantities |

Note: Pricing information has been omitted as it is subject to change. Please consult the suppliers directly for current pricing.

Key Synthetic Transformations and Experimental Protocols

The reactivity of this compound is dictated by the stereochemical relationship between the chloro and hydroxyl substituents. The cis and trans isomers exhibit distinct reaction pathways, particularly in the presence of a base.

Protocol 1: Synthesis of trans-1,4-Cyclohexanediol from cis-4-Chlorocyclohexanol

This reaction proceeds via an intramolecular nucleophilic substitution, where the hydroxyl group, upon deprotonation, displaces the chloride from the opposite face of the cyclohexane ring.

Reaction Scheme:

cis-4-Chlorocyclohexanol → trans-1,4-Cyclohexanediol

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-4-Chlorocyclohexanol (1.0 eq) in ethanol (10 mL per gram of substrate).

-

Reagent Addition: To the stirred solution, add a solution of sodium hydroxide (1.2 eq) in water (2 mL per gram of NaOH).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield pure trans-1,4-cyclohexanediol.

Protocol 2: Reaction of trans-4-Chlorocyclohexanol with Sodium Hydroxide

In contrast to the cis isomer, the trans isomer undergoes elimination and substitution reactions to yield a mixture of 3-cyclohexenol and a bicyclic ether.

Reaction Scheme:

trans-4-Chlorocyclohexanol → 3-Cyclohexenol + Bicyclic Ether

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve trans-4-Chlorocyclohexanol (1.0 eq) in ethanol (10 mL per gram of substrate).

-

Reagent Addition: Add a solution of sodium hydroxide (1.5 eq) in water (2 mL per gram of NaOH) to the stirred solution.

-

Reaction Conditions: Heat the mixture to reflux for 8-12 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

-

Extraction: Remove the ethanol under reduced pressure and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure. The product mixture can be separated and purified by fractional distillation or preparative gas chromatography.

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic transformations.

Caption: Reaction pathway of cis-4-Chlorocyclohexanol.

Caption: Reaction pathways of trans-4-Chlorocyclohexanol.

Conclusion

This compound is a commercially accessible and synthetically versatile chemical intermediate. A thorough understanding of the distinct reactivity of its cis and trans isomers is crucial for its effective utilization in research and drug development. The protocols and reaction pathway diagrams provided in this guide offer a foundational resource for scientists and researchers working with this compound. For novel applications, further optimization of the described reaction conditions may be necessary.

References

An In-depth Technical Guide to the Stereochemistry of 4-Chlorocyclohexanol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocyclohexanol is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its rigid cyclohexane framework and the presence of two stereochemically important substituents, a chloro and a hydroxyl group, make it an excellent model system for studying stereoisomerism and its influence on chemical reactivity and biological activity. A thorough understanding of the stereochemical nuances of this compound and its derivatives is paramount for the rational design and synthesis of novel drug candidates and complex organic molecules.

This technical guide provides a comprehensive overview of the stereochemistry of this compound, encompassing its isomers, conformational analysis, and the stereoselective synthesis of its derivatives. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to aid researchers in their scientific endeavors.

Stereoisomers of this compound

This compound exists as two diastereomers: cis-4-chlorocyclohexanol and trans-4-chlorocyclohexanol. The cis and trans nomenclature refers to the relative orientation of the chloro and hydroxyl groups with respect to the plane of the cyclohexane ring.

-

cis-4-Chlorocyclohexanol: The chloro and hydroxyl groups are on the same side of the ring.

-

trans-4-Chlorocyclohexanol: The chloro and hydroxyl groups are on opposite sides of the ring.

Each of these diastereomers exists as a pair of enantiomers due to the presence of chiral centers. However, in the absence of a chiral environment, they are typically synthesized and used as racemic mixtures.

Conformational Analysis

The stereochemical behavior of this compound is dictated by the conformational preferences of its cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain.[1][2] In a chair conformation, the substituents can occupy either axial or equatorial positions.

The relative stability of the conformers is determined by the steric interactions of the substituents with the rest of the ring, particularly the 1,3-diaxial interactions.[2] The energy difference between the axial and equatorial conformers for a given substituent is quantified by its A-value (Gibbs free energy difference).

Table 1: A-Values for Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) |

| -Cl | 0.53 |

| -OH | 0.87 |

Conformational Equilibrium of cis-4-Chlorocyclohexanol

The cis isomer can exist in two chair conformations that are in equilibrium. In one conformer, one substituent is axial and the other is equatorial. In the ring-flipped conformer, their positions are reversed.

To determine the more stable conformer, we can estimate the steric strain due to 1,3-diaxial interactions.

-

Conformer 1 (axial-Cl, equatorial-OH): The axial chlorine atom experiences 1,3-diaxial interactions. The strain energy is approximately equal to the A-value of Cl (0.53 kcal/mol).

-

Conformer 2 (equatorial-Cl, axial-OH): The axial hydroxyl group experiences 1,3-diaxial interactions. The strain energy is approximately equal to the A-value of OH (0.87 kcal/mol).

Therefore, the conformer with the axial chlorine and equatorial hydroxyl group is slightly more stable.

Conformational Equilibrium of trans-4-Chlorocyclohexanol

The trans isomer also exists in two interconverting chair conformations. In this case, both substituents are either in axial positions or in equatorial positions.

The relative stability is determined as follows:

-

Conformer 1 (diaxial): Both the chloro and hydroxyl groups are in axial positions, leading to significant 1,3-diaxial interactions. The total strain energy is the sum of their A-values: 0.53 + 0.87 = 1.40 kcal/mol.

-

Conformer 2 (diequatorial): Both substituents are in the more stable equatorial positions, minimizing steric strain. There are no significant 1,3-diaxial interactions. However, there is a gauche interaction between the C-Cl and C-O bonds. The energetic cost of a gauche interaction between a chloro and a hydroxyl group is generally small.

Consequently, the diequatorial conformer of trans-4-chlorocyclohexanol is significantly more stable than the diaxial conformer.

Table 2: Estimated Conformational Energy Differences

| Isomer | More Stable Conformer | Less Stable Conformer | Estimated ΔG (kcal/mol) |

| cis-4-Chlorocyclohexanol | axial-Cl, equatorial-OH | equatorial-Cl, axial-OH | ~0.34 |

| trans-4-Chlorocyclohexanol | diequatorial | diaxial | ~1.40 |

Synthesis and Experimental Protocols

The stereoselective synthesis of cis- and trans-4-chlorocyclohexanol is crucial for their application in further synthetic transformations.

Synthesis of trans-4-Chlorocyclohexanol

A common method for the synthesis of the trans isomer is the reduction of 4-chlorocyclohexanone.

Experimental Protocol: Reduction of 4-Chlorocyclohexanone

-

Materials: 4-chlorocyclohexanone, sodium borohydride (NaBH₄), methanol, diethyl ether, hydrochloric acid (1 M), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 4-chlorocyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude trans-4-chlorocyclohexanol.

-

Purify the product by flash column chromatography or recrystallization.

-

Synthesis of cis-4-Chlorocyclohexanol

The cis isomer can be prepared from the trans isomer via an oxidation-reduction sequence or by other stereoselective methods.

Reactivity of this compound Isomers

The different spatial arrangements of the chloro and hydroxyl groups in the cis and trans isomers lead to distinct differences in their chemical reactivity. A classic example is their reaction with a strong base like sodium hydroxide.

-

cis-4-Chlorocyclohexanol: The axial chloro and equatorial hydroxyl groups are suitably positioned for an intramolecular SN2 reaction upon deprotonation of the hydroxyl group. This leads to the formation of an epoxide intermediate, which is then opened by the hydroxide nucleophile to yield trans-1,4-cyclohexanediol.

-

trans-4-Chlorocyclohexanol: In the more stable diequatorial conformation, an intramolecular SN2 reaction is not feasible. Instead, the reaction proceeds via an E2 elimination pathway, where a proton anti-periplanar to the chlorine is removed, leading to the formation of cyclohexene oxide.

Derivatives of this compound

The hydroxyl group of this compound can be readily derivatized to form esters and ethers, which are also valuable synthetic intermediates. The stereochemistry of the starting alcohol is retained in these reactions if the chiral center is not involved.

Synthesis of 4-Chlorocyclohexyl Acetate

Experimental Protocol: Esterification of this compound

-

Materials: trans-4-chlorocyclohexanol, acetic anhydride, pyridine, diethyl ether, hydrochloric acid (1 M), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve trans-4-chlorocyclohexanol (1.0 eq) in pyridine in a round-bottom flask.

-

Cool the solution to 0 °C and slowly add acetic anhydride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give crude trans-4-chlorocyclohexyl acetate.

-

Purify the product by distillation or column chromatography.

-

Synthesis of 4-Chlorocyclohexyl Methyl Ether

Experimental Protocol: Williamson Ether Synthesis

-

Materials: trans-4-chlorocyclohexanol, sodium hydride (NaH), tetrahydrofuran (THF), methyl iodide (CH₃I), saturated ammonium chloride solution, diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in dry THF at 0 °C, add a solution of trans-4-chlorocyclohexanol (1.0 eq) in THF dropwise.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 12 hours.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting trans-4-chlorocyclohexyl methyl ether by distillation.

-

Spectroscopic and Chromatographic Data

The stereoisomers of this compound and its derivatives can be distinguished and characterized using various analytical techniques.

Table 3: Representative Spectroscopic and Chromatographic Data

| Compound | Technique | Key Data |

| cis-4-Chlorocyclohexanol | ¹H NMR (CDCl₃) | δ (ppm): ~4.2 (m, 1H, CH-OH), ~3.8 (m, 1H, CH-Cl) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~68 (CH-OH), ~60 (CH-Cl) | |

| GC-MS (EI) | m/z: 134 (M⁺), 98, 81, 67 | |

| trans-4-Chlorocyclohexanol | ¹H NMR (CDCl₃) | δ (ppm): ~3.6 (m, 1H, CH-OH), ~4.0 (m, 1H, CH-Cl) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~70 (CH-OH), ~62 (CH-Cl) | |

| GC-MS (EI) | m/z: 134 (M⁺), 98, 81, 67 | |

| trans-4-Chlorocyclohexyl Acetate | ¹H NMR (CDCl₃) | δ (ppm): ~4.8 (m, 1H, CH-OAc), ~4.0 (m, 1H, CH-Cl), ~2.0 (s, 3H, CH₃) |

Note: The exact chemical shifts and fragmentation patterns can vary depending on the solvent and the specific instrument used.

Conclusion

The stereochemistry of this compound and its derivatives plays a pivotal role in their synthesis, reactivity, and potential applications. A comprehensive understanding of the conformational preferences of the cis and trans isomers allows for the prediction of their relative stabilities and reaction outcomes. The detailed experimental protocols and data provided in this guide serve as a valuable resource for researchers working with these important chemical entities, facilitating the development of novel synthetic methodologies and the design of new molecules with desired stereochemical properties.

References

Methodological & Application

Application Notes and Protocols: 4-Chlorocyclohexanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-chlorocyclohexanol in organic synthesis, focusing on its role as a versatile intermediate in the preparation of valuable chemical entities. The content includes key reactions, experimental protocols, and the synthesis of biologically active molecules, with a particular emphasis on stereochemical control and quantitative data.

Introduction

This compound is a cyclic alcohol containing a chlorine atom at the 4-position. It exists as two diastereomers, cis-4-chlorocyclohexanol and trans-4-chlorocyclohexanol. The spatial arrangement of the hydroxyl and chloro substituents profoundly influences its reactivity, making it a valuable building block for accessing a variety of substituted cyclohexyl derivatives. Its applications range from fundamental studies of reaction mechanisms to the synthesis of complex molecules with potential pharmaceutical applications.

Key Reactions and Applications

The primary utility of this compound in organic synthesis stems from the reactivity of its two functional groups: the secondary alcohol and the carbon-chlorine bond. These sites allow for a range of transformations, including oxidation, nucleophilic substitution, and elimination reactions.

Stereoselective Reactions of cis- and trans-4-Chlorocyclohexanol

The stereochemistry of this compound isomers dictates the outcome of their reactions, particularly in the presence of a base. This is a classic example of neighboring group participation and conformational effects in cyclohexane rings.

When treated with a base such as sodium hydroxide, the cis and trans isomers yield different products. cis-4-Chlorocyclohexanol undergoes an intermolecular SN2 reaction to form trans-1,4-cyclohexanediol. In contrast, trans-4-chlorocyclohexanol, under the same conditions, primarily yields 3-cyclohexenol through an E2 elimination mechanism and a bicyclic ether, 1,4-epoxycyclohexane, via an intramolecular SN2 reaction.[1][2][3]

The formation of the bicyclic ether from the trans isomer is a result of the molecule adopting a conformation where the alkoxide and the chlorine atom are in a diaxial orientation, which is necessary for the intramolecular ring closure. The cis isomer cannot achieve this conformation and thus does not form the bicyclic product.

Table 1: Products of the Reaction of this compound Isomers with Sodium Hydroxide

| Starting Material | Reagent | Major Product(s) | Reaction Type(s) |

| cis-4-Chlorocyclohexanol | NaOH in ethanol | trans-1,4-Cyclohexanediol | SN2 |

| trans-4-Chlorocyclohexanol | NaOH in ethanol | 3-Cyclohexenol, 1,4-Epoxycyclohexane | E2, Intramolecular SN2 |

Experimental Protocol: Reaction of this compound Isomers with Sodium Hydroxide

This protocol describes a general procedure for the base-mediated reaction of the isomers of this compound.

Materials:

-

cis- or trans-4-Chlorocyclohexanol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of sodium hydroxide (1.1 equivalents) in ethanol to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a dilute acid (e.g., 1 M HCl).

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the respective products.

Note: The specific reaction times and temperatures may vary and should be optimized for each isomer.

Oxidation to 4-Chlorocyclohexanone

The secondary alcohol group of this compound can be readily oxidized to the corresponding ketone, 4-chlorocyclohexanone. This ketone is a useful intermediate for further synthetic transformations. Various oxidizing agents can be employed for this purpose, with common choices including chromic acid-based reagents (e.g., Jones reagent) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation.

Table 2: Oxidation of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | Jones Reagent (CrO3, H2SO4, acetone) | 4-Chlorocyclohexanone |

Experimental Protocol: Oxidation of this compound to 4-Chlorocyclohexanone using Jones Reagent

Materials:

-

This compound

-

Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid, then diluting with water)

-

Acetone

-

Round-bottom flask

-

Ice bath

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/blue.

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Quench the reaction by adding isopropanol until the orange color disappears completely.

-

Filter the mixture to remove chromium salts.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-chlorocyclohexanone.

-

Purify the product by distillation or column chromatography.

Application in the Synthesis of Bioactive Molecules

This compound serves as a precursor for the synthesis of various substituted cyclohexylamines and other derivatives that are scaffolds in medicinal chemistry. One notable application is in the synthesis of anticholinergic agents.

Synthesis of Anticholinergic Agents

A patent describes the synthesis of a class of anticholinergic agents where a substituted cyclohexyl moiety is a key structural feature. Although the patent does not start directly from this compound, it outlines the synthesis of intermediates that can be derived from it. For example, the synthesis of trans-4-aminocyclohexanol derivatives, which are crucial building blocks, can be envisioned starting from trans-4-chlorocyclohexanol.

The general strategy involves the nucleophilic substitution of the chloride in this compound with an amine or a protected amine equivalent, followed by further functionalization.

Logical Workflow for the Synthesis of a Substituted Cyclohexylamine Intermediate

Caption: Synthetic pathway from this compound to a key amine intermediate.

Experimental Protocol: Synthesis of a trans-4-(Dialkylamino)cyclohexanol Intermediate

This protocol provides a general method for the synthesis of a tertiary amine-substituted cyclohexanol, a common structural motif in anticholinergic drugs.

Materials:

-

trans-4-Chlorocyclohexanol

-

A secondary amine (e.g., dimethylamine)

-

A suitable solvent (e.g., acetonitrile or DMF)

-

A non-nucleophilic base (e.g., potassium carbonate)

-

Round-bottom flask

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

To a solution of trans-4-chlorocyclohexanol (1 equivalent) in acetonitrile, add the secondary amine (2-3 equivalents) and potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture to an elevated temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography or distillation to obtain the desired trans-4-(dialkylamino)cyclohexanol.

Signaling Pathway Context

The anticholinergic agents synthesized from this compound derivatives typically act on muscarinic acetylcholine receptors. These are G-protein coupled receptors that mediate a variety of physiological functions. By blocking these receptors, anticholinergic drugs can be used to treat conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.